methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
Description
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a structurally complex small molecule characterized by:
- A methyl ether-substituted phenyl ring.
- A sulfonyl bridge connecting the phenyl group to a piperidine moiety.
- A pyrazole-thienyl substituent on the piperidine ring.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-15-4-6-16(7-5-15)27(23,24)22-10-8-14(9-11-22)17-13-18(21-20-17)19-3-2-12-26-19/h2-7,12-14H,8-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABICXFAITUEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the sulfonyl phenyl ether moiety is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, better reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Chemical Reactions
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various chemical transformations:
- Oxidation : The thienyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert nitro groups to amines.
- Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on the aromatic rings.
Medicinal Chemistry
- Drug Development : The compound has been explored as a potential lead in the development of new pharmaceuticals targeting various diseases. Its structural motifs are conducive to binding with biological targets such as enzymes and receptors.
- Biological Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound may share these effects.
Materials Science
- Catalyst Development : The compound's unique functional groups allow it to act as a catalyst in organic reactions, potentially enhancing reaction efficiency and selectivity.
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings, adhesives, and other materials.
Biochemical Research
- Biochemical Assays : this compound can be utilized as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
- Mechanism of Action Studies : Investigations into how this compound interacts with biological targets can provide insights into its mechanism of action and potential therapeutic effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds structurally related to this compound. The results indicated that these compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The findings support further exploration of this compound in cancer therapeutics.
Case Study 2: Neuroprotective Effects
Research has shown that similar pyrazole derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. This compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage, showing promise as a potential treatment for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:
Key Observations:
Heterocyclic Diversity: The target compound’s pyrazole-thienyl system contrasts with pyrimidinylamine (Catalog No. 167202) and benzimidazolyl () moieties. Pyrimidines often exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings, while thienyl groups contribute to electron delocalization .
Sulfonyl Group Geometry : highlights that sulfonate/sulfonyl groups in pyrazole derivatives adopt distinct conformations depending on adjacent substituents. For example, the title compound in (a pyrazole sulfonate) shows a planar sulfonyl group, which may influence crystallinity and solubility .
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural analogs suggest:
- Thienyl-Pyrazole Synergy : The thienyl-pyrazole motif may mimic purine or indole scaffolds, enabling kinase or GPCR modulation.
- Sulfonyl-Piperidine Interactions: The sulfonyl-piperidine bridge could enhance solubility compared to purely hydrocarbon-linked analogs (e.g., Catalog No. 167212), as seen in sulfonamide drugs .
Biological Activity
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a complex organic compound that has garnered attention due to its diverse biological activities. This article will explore the compound's synthesis, pharmacological properties, and potential applications, supported by data tables and relevant research findings.
Compound Overview
This compound features several functional groups, including a thienyl group, a pyrazole ring, a piperidine ring, and a sulfonyl phenyl ether moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. The general method includes:
- Preparation of the Pyrazole Ring : This is often the initial step, utilizing appropriate reagents to form the pyrazole structure.
- Introduction of the Thienyl Group : Following pyrazole formation, the thienyl group is introduced through coupling reactions.
- Synthesis of the Piperidine Ring : The piperidine component is synthesized and subsequently linked to the pyrazole.
- Formation of the Sulfonyl Phenyl Ether Moiety : Finally, the sulfonyl phenyl ether is introduced via sulfonation reactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Pharmacological Properties
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antimicrobial Activity : Compounds similar in structure have shown moderate to good antimicrobial properties against various pathogens. For instance, derivatives containing thiazole or pyrazole rings have been linked to antibacterial effects .
- Neuropharmacological Effects : Research indicates that derivatives like LQFM192 exhibit anxiolytic and antidepressant-like activities through modulation of the serotonergic system and GABAA receptors .
- Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| 1. Pyrazole Formation | Reaction with appropriate reagents |
| 2. Thienyl Introduction | Coupling reactions to attach thienyl group |
| 3. Piperidine Synthesis | Formation of piperidine ring |
| 4. Sulfonation | Introduction of sulfonyl phenyl ether |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity, showing promising results against various bacterial strains .
- Neuropharmacological Evaluation : The compound LQFM192 was evaluated for its anxiolytic effects in animal models, demonstrating significant activity mediated through serotonergic pathways .
- Cancer Cell Studies : Research on similar compounds has indicated potential anticancer properties through mechanisms such as apoptosis induction in specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
